![molecular formula C8H5ClFN B2381381 4-Chloro-2-fluoro-5-methylbenzonitrile CAS No. 1126424-34-7](/img/structure/B2381381.png)
4-Chloro-2-fluoro-5-methylbenzonitrile
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Overview
Description
4-Chloro-2-fluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile. It has a molecular weight of 169.59 . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-5-methylbenzonitrile is 1S/C8H5ClFN/c1-5-2-6 (4-11)8 (10)3-7 (5)9/h2-3H,1H3 . Further analysis would require more specific data.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-5-methylbenzonitrile is a solid powder at ambient temperature . It has a molecular weight of 169.59 . More specific physical and chemical properties would require additional data.Scientific Research Applications
Chemical Research
“4-Chloro-2-fluoro-5-methylbenzonitrile” is a chemical compound with the CAS Number: 1126424-34-7 . It is often used in chemical research due to its unique properties. The compound is a solid powder at room temperature and is often used in experiments that require a stable, easily measurable compound .
Computational Chemistry
This compound has been the subject of computational chemistry studies. For instance, its equilibrium geometric structure has been analyzed using Density Functional Theory (DFT) calculations . These studies provide valuable insights into the compound’s geometrical parameters, such as bond length, bond angle, and dihedral angle .
Vibrational Spectroscopy
The compound’s vibrational spectra have been studied using Fourier Transform Infrared Spectroscopy (FT-IR) and Fourier Transform Raman Spectroscopy (FT-Raman) . These studies help in understanding the vibrational modes of the molecule, which are crucial for various spectroscopic applications .
Non-Linear Optics
“4-Chloro-2-fluoro-5-methylbenzonitrile” has potential applications in non-linear optics (NLO). Studies have calculated the compound’s NLO properties, indicating its potential for frequency doubling and Second Harmonic Generation (SHG) applications .
Natural Bond Orbital Analysis
Natural Bond Orbital (NBO) analysis of the compound has been conducted to investigate the stability of the molecule occurring from hyperconjugative interactions and charge delocalization . This analysis is crucial in understanding the compound’s reactivity and stability .
Thermodynamic Analysis
Thermodynamic properties of the compound, such as entropy, enthalpy, Gibbs free energy, and heat capacity, have been calculated . These properties are essential for predicting the compound’s behavior under different conditions .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a fluorinated aromatic nitrile, and such compounds are often used in the synthesis of various pharmaceuticals and agrochemicals due to their unique chemical properties .
Mode of Action
Fluorinated aromatic nitriles, in general, are known to interact with their targets through various chemical reactions, such as nucleophilic aromatic substitution .
Biochemical Pathways
It’s worth noting that fluorinated aromatic nitriles can be involved in the synthesis of compounds with thermally activated delayed fluorescence (tadf) characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-methylbenzonitrile. For instance, it is advised to avoid contact with skin, eyes, and mucous membranes, and to ensure operations are conducted in well-ventilated areas . The presence of a methyl group in similar compounds has been noted to enhance thermal stability .
properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFAQFCODBUTAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methylbenzonitrile |
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